(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide
Overview
Description
Mechanism of Action
AM 404, also known as N-arachidonoylphenolamine, is an active metabolite of paracetamol (acetaminophen) and has been associated with analgesic and anticonvulsant effects .
Target of Action
AM 404 primarily targets the endocannabinoid system, cyclooxygenase (COX), and transient receptor potential vanilloid type 1 (TRPV1) systems . It is a potent activator of TRPV1, a major contributor to neuronal response to pain in the brain and dorsal horn . It also inhibits COX-1 and COX-2, thus attenuating prostaglandin synthesis .
Mode of Action
AM 404 increases concentrations of the endogenous cannabinoid anandamide within the synaptic cleft, contributing to its analgesic activity . This involves endocannabinoid transporter inhibition, but the precise transporter responsible is yet to be determined . AM 404 also activates vanilloid receptors causing vasodilation, which is inhibited by the vanilloid receptor antagonist capsazepine .
Biochemical Pathways
AM 404 affects multiple biochemical pathways. In the periaqueductal grey, the bioactive metabolite AM404 activates the TRPV1 channel-mGlu5 receptor-PLC-DAGL-CB1 receptor signaling cascade . This cascade is a key component of the pain and thermoregulatory pathways .
Pharmacokinetics
It is known that am 404 is formed from 4-aminophenol and arachidonic acid
Result of Action
The activation of the endocannabinoid, COX, and TRPV systems by AM 404 leads to analgesic and anticonvulsant effects . The compound’s action on these systems results in increased concentrations of anandamide, vasodilation, and attenuation of prostaglandin synthesis .
Preparation Methods
Chemical Reactions Analysis
AM404 undergoes several types of chemical reactions:
Oxidation: AM404 can inhibit the production of reactive oxygen species, such as 8-iso-prostaglandin F2 alpha.
Agonism: AM404 acts as an agonist for the transient receptor potential vanilloid type 1 (TRPV1) receptor.
Common reagents and conditions used in these reactions include lipopolysaccharide (LPS) for inducing prostaglandin production and various inhibitors for studying the specific pathways involved . The major products formed from these reactions include reduced levels of prostaglandins and reactive oxygen species .
Scientific Research Applications
AM404 has a wide range of scientific research applications:
Comparison with Similar Compounds
AM404 is unique in its combination of actions on the endocannabinoid, COX, and TRPV systems. Similar compounds include:
VDM-11: A 2-methyl analogue of AM404.
Paracetamol: The parent compound from which AM404 is derived.
Other Cannabinoid Reuptake Inhibitors: Compounds that prevent the reuptake of anandamide and other related compounds.
AM404 stands out due to its multifaceted mechanism of action and its potential therapeutic applications in pain management, anticonvulsant therapy, and cancer treatment .
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(4-hydroxyphenyl)icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(28)23-21-24/h6-7,9-10,12-13,15-16,20-23,28H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBZOOZRAXHERC-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424985 | |
Record name | AM 404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183718-77-6 | |
Record name | (5Z,8Z,11Z,14Z)-N-(4-Hydroxyphenyl)-5,8,11,14-eicosatetraenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183718-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AM-404 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183718776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM 404 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-404 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVJ94H0U21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.